5-(4-methylphenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5-(4-methylphenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
The synthesis of 5-(4-methylphenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions. One common method includes the cyclization of 5-amino-1H-pyrazole-4-carboxamide with appropriate aldehydes and ketones under acidic or basic conditions . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
5-(4-methylphenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to alterations in cellular pathways and processes .
Comparison with Similar Compounds
Compared to other pyrazolo[1,5-a]pyrimidine derivatives, 5-(4-methylphenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. Similar compounds include:
- 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide .
- 5-(4-chlorophenyl)-N-ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H21F3N4O |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H21F3N4O/c1-3-8-22-17(26)14-10-16-23-13(12-6-4-11(2)5-7-12)9-15(18(19,20)21)25(16)24-14/h4-7,10,13,15,23H,3,8-9H2,1-2H3,(H,22,26) |
InChI Key |
UAOJUPQNGSNELW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=NN2C(CC(NC2=C1)C3=CC=C(C=C3)C)C(F)(F)F |
Origin of Product |
United States |
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